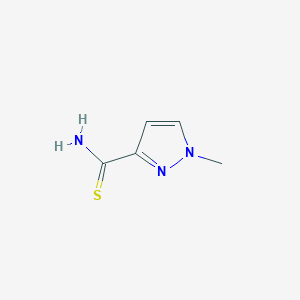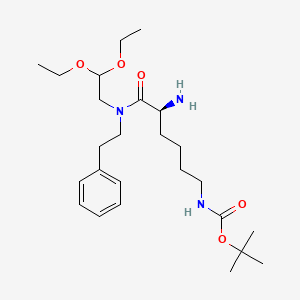![molecular formula C12H16ClNO B3092049 (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol CAS No. 1222710-39-5](/img/structure/B3092049.png)
(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol
Overview
Description
(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 3-chlorobenzyl chloride undergoes nucleophilic substitution with piperidine to form (3-chlorophenyl)methylpiperidine.
Hydroxylation: The resulting (3-chlorophenyl)methylpiperidine is then subjected to hydroxylation to introduce the hydroxyl group at the 3-position of the piperidine ring, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in studies to understand its interaction with biological systems and its potential effects on cellular processes.
Medicine:
Pharmaceutical Development: Due to its piperidine structure, the compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry:
Chemical Manufacturing: The compound is utilized in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the chlorophenyl group and hydroxyl group in its structure plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- (3S)-1-[(3-chlorophenyl)methyl]piperidin-4-ol
- (3S)-1-[(4-chlorophenyl)methyl]piperidin-3-ol
- (3S)-1-[(3-bromophenyl)methyl]piperidin-3-ol
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly influence the chemical properties and biological activities of these compounds.
- Unique Properties: (3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which may result in distinct pharmacological profiles and applications.
Properties
IUPAC Name |
(3S)-1-[(3-chlorophenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSOPFLTNRUGBS-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B3091983.png)
![5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B3091988.png)



![exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl benzylcarbamate racemate](/img/structure/B3092010.png)


![(3R)-1-[(3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092054.png)
![(3R)-1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3092057.png)
![(3R)-1-[(4-chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092061.png)
![(3S)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092069.png)
